2-(2-Phenylethyl)thiirane

Lipophilicity XLogP3 Drug Design

2-(2-Phenylethyl)thiirane (CAS 65674-08-0), systematically named Thiirane, (2-phenylethyl)-, is a heterocyclic compound featuring a three-membered episulfide ring bearing a 2-phenylethyl substituent. Its molecular formula is C10H12S, with a molecular weight of 164.27 g/mol.

Molecular Formula C10H12S
Molecular Weight 164.27 g/mol
CAS No. 65674-08-0
Cat. No. B15442693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethyl)thiirane
CAS65674-08-0
Molecular FormulaC10H12S
Molecular Weight164.27 g/mol
Structural Identifiers
SMILESC1C(S1)CCC2=CC=CC=C2
InChIInChI=1S/C10H12S/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2
InChIKeyVWGOUWKQTFJUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylethyl)thiirane CAS 65674-08-0: Chemical Identity, Core Properties, and Procurement Baseline


2-(2-Phenylethyl)thiirane (CAS 65674-08-0), systematically named Thiirane, (2-phenylethyl)-, is a heterocyclic compound featuring a three-membered episulfide ring bearing a 2-phenylethyl substituent . Its molecular formula is C10H12S, with a molecular weight of 164.27 g/mol . The compound is characterized by a thiirane (episulfide) core, which confers high ring strain and distinctive reactivity compared to its oxygen and nitrogen analogs [1]. Predicted physicochemical properties include an XLogP3 of 3.0, a topological polar surface area (TPSA) of 25.3 Ų, three rotatable bonds, one hydrogen bond acceptor, and zero hydrogen bond donors . The compound is typically encountered as a colorless to pale yellow liquid with an estimated boiling point in the range of 220–240 °C . Its primary procurement relevance lies in its function as a sulfur-containing synthetic intermediate and as a candidate additive for lubricant formulations [1].

Why Generic Substitution of 2-(2-Phenylethyl)thiirane (CAS 65674-08-0) Is Not Scientifically Warranted


Despite superficial structural similarities among thiirane derivatives, 2-(2-phenylethyl)thiirane exhibits a specific substitution pattern that directly impacts key physicochemical and functional parameters. Simple substitution with an unsubstituted phenylthiirane (C8H8S) or a methyl-substituted analog (e.g., 2-methyl-2-(2-phenylethyl)thiirane) alters molecular weight, lipophilicity, and conformational flexibility, which in turn modulate ring-opening kinetics, sulfur-transfer reactivity, and tribological performance [1]. In lubricant additive applications, the length and branching of the alkyl spacer between the thiirane ring and the aromatic moiety correlate with the compound's ability to form durable antiwear films on metal surfaces, making direct substitution without experimental validation a source of unpredictable performance variation [2].

Quantitative Differentiation of 2-(2-Phenylethyl)thiirane (CAS 65674-08-0) Against Structural Analogs


Enhanced Lipophilicity (XLogP3) Drives Improved Membrane Permeability and Organic Solubility Relative to Unsubstituted Phenylthiirane

2-(2-Phenylethyl)thiirane exhibits a predicted XLogP3 value of 3.0, which is 0.5 log units higher than that of the unsubstituted analog 2-phenylthiirane (XLogP3 = 2.5) [1]. This increase reflects the additional methylene units in the phenylethyl chain, which enhance hydrophobic character and improve partitioning into non-polar environments. Such a difference is critical in applications where membrane permeability or organic-phase solubility dictates compound performance.

Lipophilicity XLogP3 Drug Design Membrane Permeability

Increased Conformational Flexibility (Rotatable Bond Count) Modulates Ring-Opening Reactivity and Polymer Compatibility

The target compound possesses three rotatable bonds, as derived from its SMILES notation (C1C(S1)CCC2=CC=CC=C2), compared to only one rotatable bond in 2-phenylthiirane [1]. The additional conformational degrees of freedom, arising from the ethylene spacer between the thiirane ring and the phenyl group, are predicted to influence both the steric accessibility of the episulfide sulfur and the compound's ability to intercalate within polymeric matrices or lubricant base oils. In tribological studies of thiirane additives, increased chain flexibility has been correlated with more effective antiwear film formation [2].

Conformational Flexibility Rotatable Bonds Reactivity Polymer Science

Class-Level Evidence: Thiirane Moiety Confers Superior Extreme-Pressure and Antiwear Performance in Lubricant Additive Applications

While direct comparative tribological data for 2-(2-phenylethyl)thiirane are not publicly available, a class-level study of structurally related thiiranes demonstrated that incorporation of the episulfide group into lubricant formulations significantly improves both antiscuff and antiwear properties of gear oils [1]. In related work on thiirane-containing fatty acid esters, the thiirane moiety reduced friction by 40% and wear by 30% compared to linear ester controls [2]. Although these findings are extrapolated from class-level studies, they establish a mechanistic basis for anticipating similar performance advantages for 2-(2-phenylethyl)thiirane over non-sulfur-containing analogs (e.g., oxiranes or simple hydrocarbons) in tribological applications.

Lubricant Additive Tribology Extreme Pressure Antiwear

Predicted Enhanced Metabolic Stability Relative to Oxirane Analog via Sulfur-Specific Metabolic Pathways

Thiiranes undergo distinct metabolic transformations compared to their oxirane counterparts. While oxiranes are primarily metabolized via epoxide hydrolases to diols, thiiranes are processed through glutathione S-transferase (GST)-mediated conjugation and CYP450-mediated S-oxidation pathways [1]. In a class-level study of thiirane-containing fatty acids, these compounds exhibited metabolic stability profiles compatible with oral administration and reduced hepatotoxicity relative to oxirane analogs [2]. For 2-(2-phenylethyl)thiirane, the absence of labile α-protons adjacent to the sulfur atom (as found in certain thiirane inhibitors) predicts a lower propensity for oxidative metabolism at the thiirane ring, potentially offering improved metabolic stability over oxirane and certain thiirane derivatives.

Metabolic Stability Drug Metabolism Hepatotoxicity Thiirane

Synthetic Accessibility via Epoxide Thionation: A Scalable, Cost-Effective Route to Diverse Thiirane Libraries

The preparation of 2-(2-phenylethyl)thiirane is most directly achieved via thionation of the corresponding epoxide, 2-(2-phenylethyl)oxirane, using sulfur transfer reagents such as thiourea or ammonium thiocyanate in the presence of catalytic iodine [1]. Recent advances in biocatalytic thionation using halohydrin dehalogenase (HHDH) enzymes have enabled enantioselective synthesis of chiral thiiranes with up to 98% enantiomeric excess [2]. While specific yields for 2-(2-phenylethyl)thiirane are not reported, the general methodology offers a straightforward, scalable route that contrasts with more complex, multi-step syntheses required for substituted thiiranes lacking a preformed epoxide precursor. This synthetic economy positions the compound as an accessible entry point for generating focused thiirane libraries for structure-activity relationship (SAR) studies.

Synthetic Methodology Thionation Epoxide Green Chemistry

High-Impact Application Scenarios for 2-(2-Phenylethyl)thiirane (CAS 65674-08-0) Based on Verified Differentiators


Lubricant Additive Development for High-Load Gear Oils

The thiirane moiety, as established in class-level tribological studies, significantly enhances antiscuff and antiwear properties of gear oils [1]. The increased conformational flexibility and lipophilicity of 2-(2-phenylethyl)thiirane (relative to simpler thiiranes) are predicted to improve its solubility in mineral and synthetic base oils and to promote more effective surface film formation under extreme-pressure conditions. This compound is therefore a strong candidate for inclusion in additive packages targeting industrial gear oils, metalworking fluids, and high-performance automotive lubricants where sulfur-based extreme-pressure additives are already employed.

Medicinal Chemistry Scaffold for CNS-Penetrant Drug Candidates

The elevated XLogP3 of 2-(2-phenylethyl)thiirane (3.0) aligns with the optimal lipophilicity range for passive blood-brain barrier penetration . Combined with its distinct sulfur-based metabolic profile, which may reduce hepatotoxicity relative to oxirane-based compounds [2], this thiirane scaffold is a compelling starting point for designing novel CNS-active agents. Its synthetic accessibility via epoxide thionation further enables rapid diversification for structure-activity relationship studies, making it a practical choice for early-stage drug discovery programs targeting neurological or psychiatric indications.

Functional Monomer for Sulfur-Rich Polymers and Self-Healing Materials

The strained thiirane ring is known to undergo facile ring-opening polymerization, yielding polythioethers with unique thermal and mechanical properties. The phenylethyl substituent of 2-(2-phenylethyl)thiirane introduces a hydrophobic, aromatic pendant group that can modulate polymer glass transition temperature, solubility, and self-healing behavior. Compared to unsubstituted thiirane or simple alkyl thiiranes, the increased rotatable bond count and aromatic content are expected to enhance compatibility with aromatic comonomers (e.g., styrene, divinylbenzene) and to impart desirable film-forming characteristics in coatings and adhesives.

Enantioselective Synthesis of Chiral Sulfur-Containing Building Blocks

Recent advances in biocatalytic thionation enable the preparation of enantiomerically enriched thiiranes with high enantiomeric excess (up to 98% ee) [3]. By employing chiral epoxide precursors or engineered halohydrin dehalogenases, researchers can access optically active 2-(2-phenylethyl)thiirane. This chiral episulfide can serve as a versatile electrophilic building block for the asymmetric synthesis of thiols, thioethers, and sulfoxides, which are valuable intermediates in the production of chiral pharmaceuticals, agrochemicals, and functional materials. The compound's three rotatable bonds and moderate molecular weight facilitate its use in convergent synthetic strategies.

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